molecular formula C14H13NO3 B15293329 Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate

Cat. No.: B15293329
M. Wt: 243.26 g/mol
InChI Key: SFLKSJMWGPXBRG-UHFFFAOYSA-N
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Description

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group linked to a pyridine ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-methyl-2-pyridinol in the presence of a suitable esterification agent. One common method is the Fischer esterification , where the reactants are heated under reflux with an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

4-Hydroxybenzoic acid+6-Methyl-2-pyridinolH2SO4Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate+H2O\text{4-Hydroxybenzoic acid} + \text{6-Methyl-2-pyridinol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Hydroxybenzoic acid+6-Methyl-2-pyridinolH2​SO4​​Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

Scientific Research Applications

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(6-chloropyridin-2-yl)oxy]benzoate
  • Methyl 4-[(6-fluoropyridin-2-yl)oxy]benzoate
  • Methyl 4-[(6-trifluoromethylpyridin-2-yl)oxy]benzoate

Uniqueness

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 4-(6-methylpyridin-2-yl)oxybenzoate

InChI

InChI=1S/C14H13NO3/c1-10-4-3-5-13(15-10)18-12-8-6-11(7-9-12)14(16)17-2/h3-9H,1-2H3

InChI Key

SFLKSJMWGPXBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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